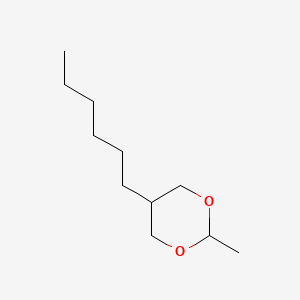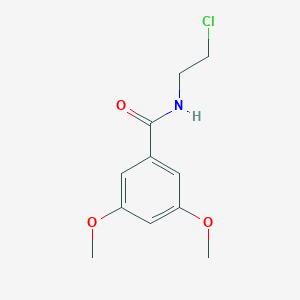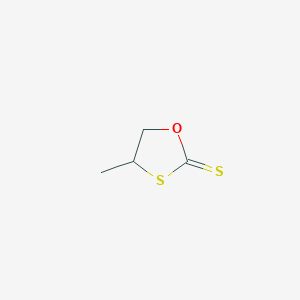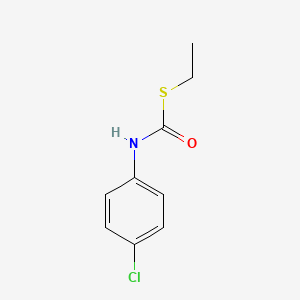![molecular formula C22H19NO B14705985 2-[Methoxy(diphenyl)methyl]-1h-indole CAS No. 20538-22-1](/img/structure/B14705985.png)
2-[Methoxy(diphenyl)methyl]-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methoxy(diphenyl)methyl]-1h-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a methoxy group attached to a diphenylmethyl moiety, which is further connected to an indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(diphenyl)methyl]-1h-indole typically involves the reaction of indole with diphenylmethanol in the presence of a methoxy group donor. One common method is the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. This reaction yields the desired compound with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methoxy(diphenyl)methyl]-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated indole rings.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-[Methoxy(diphenyl)methyl]-1h-indole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[Methoxy(diphenyl)methyl]-1h-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.
Uniqueness
2-[Methoxy(diphenyl)methyl]-1h-indole is unique due to the presence of the methoxy and diphenylmethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
20538-22-1 |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[methoxy(diphenyl)methyl]-1H-indole |
InChI |
InChI=1S/C22H19NO/c1-24-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)21-16-17-10-8-9-15-20(17)23-21/h2-16,23H,1H3 |
Clave InChI |
AGOOVJRGVHNQIO-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
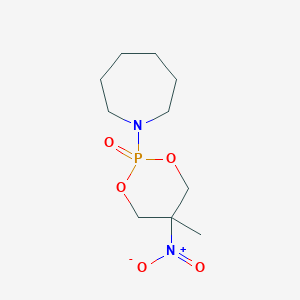
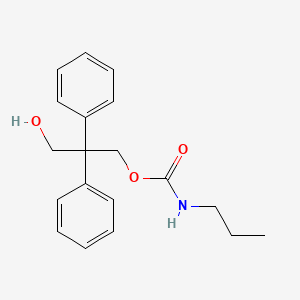

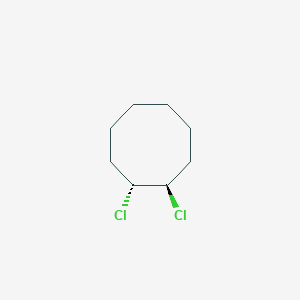
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
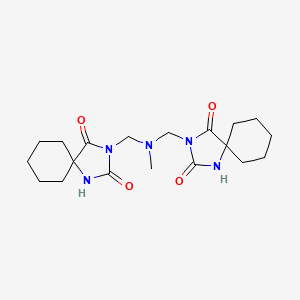
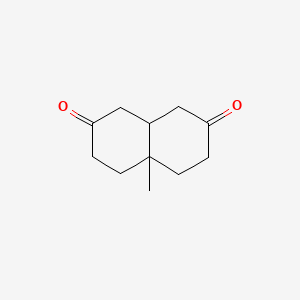
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
